5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
3-(3,4-DI-MEO-PH)N’-(1-(4-METHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes methoxyphenyl and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DI-MEO-PH)N’-(1-(4-METHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DI-MEO-PH)N’-(1-(4-METHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown antiproliferative activity against cancer cell lines such as K562, MV4-11, and MCF-7.
Medicine: Its antiproliferative properties make it a candidate for developing new anticancer drugs.
Industry: It can be used in the development of pH indicators and other analytical tools.
Mechanism of Action
The mechanism of action of 3-(3,4-DI-MEO-PH)N’-(1-(4-METHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves multiple molecular targets and pathways. It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions lead to the induction of cell death and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: This compound is a potent pH indicator with fluorescence properties.
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: This compound has shown significant antiproliferative activity and induces cell death through similar mechanisms.
Uniqueness
3-(3,4-DI-MEO-PH)N’-(1-(4-METHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of methoxyphenyl and pyrazole moieties, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-13(14-5-8-16(27-2)9-6-14)22-25-21(26)18-12-17(23-24-18)15-7-10-19(28-3)20(11-15)29-4/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
PWPQTYFZYCSMRF-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)OC)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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